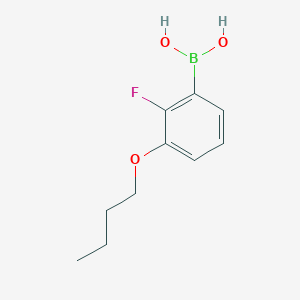

(3-Butoxy-2-fluorophenyl)boronic acid

Overview

Description

(3-Butoxy-2-fluorophenyl)boronic acid (CAS 871126-23-7) is an organoboron compound with the molecular formula C₁₀H₁₂BF₃O₃ and a molecular weight of 248.01 g/mol . Its structure comprises a phenyl ring substituted with a fluorine atom at the ortho position (C2), a butoxy group at the meta position (C3), and a boronic acid (-B(OH)₂) group.

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing applications, and drug development due to their ability to form reversible covalent bonds with diols and interact with biological targets like proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-2-fluorophenyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an aryllithium or Grignard reagent, with a boric ester like triisopropyl borate or trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions: (3-Butoxy-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Suzuki–Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is a phenol.

Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Butoxy-2-fluorophenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the incorporation of the (3-butoxy-2-fluorophenyl) moiety into more complex organic molecules, facilitating the development of new pharmaceuticals and functional materials.

Table 1: Overview of Synthetic Applications

| Application | Description |

|---|---|

| Carbon-Carbon Bond Formation | Utilized in Suzuki-Miyaura coupling to synthesize complex organic compounds |

| Building Block | Serves as a precursor for various organic synthesis pathways |

| Functional Material Development | Contributes to creating materials with tailored properties |

Medicinal Chemistry

Potential Therapeutic Uses

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. Boronic acids, including this compound, can modulate biological pathways, making them potential candidates for treating conditions such as diabetes and obesity .

Case Study: Antidiabetic Properties

Research indicates that boronic acids can enhance insulin sensitivity and glucose metabolism. For instance, studies have demonstrated that structurally similar boronic acids effectively bind to enzymes involved in glucose regulation, suggesting a potential role for this compound in diabetes management .

Understanding how this compound interacts with biological targets is essential for its application in drug development. Interaction studies can reveal its mechanism of action and help identify suitable biological targets.

Example: Enzyme Binding Studies

Studies have shown that boronic acids can bind to serine proteases and other enzymes, potentially inhibiting their activity. This interaction could be leveraged to design inhibitors for various therapeutic applications .

Mechanism of Action

The mechanism of action of (3-Butoxy-2-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Effects

Fluorinated Boronic Acids

- (3-Cyano-5-fluorophenyl)boronic Acid (CAS 843663-18-3): The cyano (-CN) group is strongly electron-withdrawing, increasing boronic acid Lewis acidity compared to the butoxy group in the target compound. This enhances reactivity in diol complexation but may reduce solubility .

- Meta-Fluorinated Analogs : Meta-substituted fluorophenyl boronic acids (e.g., 3-fluoro-4-methylbenzeneboronic acid) often exhibit higher enzyme inhibitory activity than ortho-substituted derivatives due to optimal steric alignment with active sites .

Alkoxy-Substituted Boronic Acids

- (3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1) : The benzyloxy group increases aromaticity and hydrophobicity compared to the butoxy group. This compound’s larger substituent may hinder binding to sterically constrained targets .

Physicochemical Properties

| Property | (3-Butoxy-2-fluorophenyl)boronic Acid | Phenylboronic Acid | 3-Hydroxynaphthalen-2-yl Boronic Acid |

|---|---|---|---|

| pKa | ~8.5–9.0* | 8.86 | Not reported |

| Water Solubility | Moderate (alkoxy enhances lipophilicity) | Low | Low (precipitates in RPMI medium) |

| Lipophilicity (LogP) | Higher due to butoxy chain | 1.02 | Higher (aromatic rings) |

*Estimated based on fluorine’s electron-withdrawing effects .

- Acidity: Fluorine’s electronegativity lowers the pKa of the boronic acid group compared to non-fluorinated analogs, enhancing diol-binding capacity under physiological conditions .

- Solubility : The butoxy group may reduce aqueous solubility, a common issue with hydrophobic boronic acids, as seen in compounds precipitating in cell culture assays .

Biological Activity

(3-Butoxy-2-fluorophenyl)boronic acid is a unique compound within the class of boronic acids, characterized by its structural features that include a boronic acid functional group, a butoxy substituent, and a fluorine atom on the phenyl ring. This article explores its biological activity, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BFO2. The presence of the butoxy group enhances its lipophilicity, which is crucial for biological interactions, while the fluorine atom contributes to its electronic properties, making it an effective reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling processes.

1. Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, various boronic compounds have been tested for their cytotoxic effects on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). In one study, compounds similar to this compound demonstrated a decrease in cell viability of cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 71% for healthy cells .

2. Antimicrobial Properties

The antimicrobial efficacy of boronic acids has also been explored. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, this compound may exhibit activity against Staphylococcus aureus and other pathogens, with inhibition zones ranging from 7 to 13 mm depending on the specific microbial species tested .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and biological activities of this compound with other related boronic acids:

| Compound Name | Molecular Formula | Unique Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | C10H13BFO2 | Butoxy and fluorine substituents | Significant | Moderate |

| (3-Fluorophenyl)boronic acid | C6H6BFO2 | Lacks butoxy group; simpler structure | Limited | Low |

| (4-Fluorophenyl)boronic acid | C6H6BFO2 | Fluorine at para position | Minimal | Low |

| (3-Chloro-2-fluorophenyl)boronic acid | C6H5ClFBO2 | Chlorine instead of butoxy | Limited | Moderate |

| (4-Benzyloxy-3-fluorophenyl)boronic acid | C13H13BFO3 | Increased steric hindrance due to benzyloxy | Moderate | High |

Case Studies and Research Findings

- Study on Cytotoxicity : A study published in 2015 evaluated various boronic compounds for their cytotoxic effects against prostate cancer cells. It was found that specific structural modifications significantly impacted their anticancer activity, highlighting the importance of substituent choice on the phenyl ring .

- Antibacterial Screening : Another research effort focused on the antibacterial properties of boronic compounds against Klebsiella pneumoniae and other pathogens. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections .

- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects revealed that modifications like fluorination can enhance binding affinities to target enzymes or receptors involved in cancer progression or microbial resistance.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-Butoxy-2-fluorophenyl)boronic acid for improved yield and purity?

Synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. For this compound, key considerations include:

- Substituent positioning : The butoxy and fluorine groups influence reactivity; steric hindrance at the 2- and 3-positions may require tailored catalysts (e.g., Pd-based) .

- Protection/deprotection steps : The butoxy group may necessitate protecting strategies (e.g., silylation) to prevent side reactions during boronation .

- Purification : Boronic acids are prone to dehydration; use of anhydrous solvents (e.g., THF) and low-temperature crystallization improves purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structure?

- NMR spectroscopy : NMR identifies boronic acid speciation (e.g., boroxine formation at ~30 ppm) . NMR confirms fluorine substitution patterns.

- LC-MS/MS : Enables detection of trace impurities (e.g., deboronated byproducts) with MRM mode for sensitivity <1 ppm .

- MALDI-MS : Derivatization with diols (e.g., mannitol) prevents boroxine formation, ensuring accurate mass determination .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at 0–6°C under inert gas (argon) to minimize oxidation .

- Solvent selection : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis. Aqueous solutions require pH 7–9 to stabilize the boronate form .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound in cancer therapy?

- Proteasome inhibition assays : Measure IC values using fluorogenic substrates (e.g., Suc-LLVY-AMC) to assess competitive binding with 20S proteasome .

- Cellular assays : Test cytotoxicity in glioblastoma lines (e.g., U87) via MTT assays. Compare potency to clinical boronic acids (e.g., bortezomib) .

- SAR studies : Modify substituents (e.g., replacing butoxy with methoxy) to correlate structure with apoptotic activity .

Q. How can this compound be integrated into glucose-sensing platforms?

- Polymer conjugation : Immobilize on redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for electrochemical sensors. The boronic acid-diol binding modulates conductivity, enabling real-time glucose monitoring .

- SPR spectroscopy : Functionalize gold surfaces with boronic acid derivatives to quantify glycoprotein binding affinity (e.g., RNase B vs. RNase A) .

- Photoresponsive systems : Incorporate azobenzene moieties to reversibly control diol binding via light (e.g., 660 nm red light enhances Z-isomer affinity) .

Q. What structural features of this compound influence its reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The 2-fluoro group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions .

- Steric effects : The 3-butoxy group may hinder catalyst access; use bulky ligands (e.g., SPhos) to improve coupling efficiency .

- Comparative analysis : Replace fluorine with chlorine to assess electronic vs. steric contributions to reaction kinetics .

Q. How do binding kinetics between this compound and diols affect sensor response times?

- Stopped-flow kinetics : Measure / rates with fructose or glucose. Typical equilibration occurs within seconds, enabling real-time sensing .

- pH dependence : Binding affinity increases at pH > pKa (e.g., ~7.6 for boronic acid), optimizing sensor sensitivity under physiological conditions .

Q. What strategies detect and quantify boronic acid impurities in pharmaceuticals containing this compound derivatives?

- LC-MS/MS with MRM : Use transitions like m/z 181 → 135 for carboxy phenyl boronic acid, achieving LOQ <10 ppb .

- Derivatization-free analysis : Avoid time-consuming steps by optimizing ionization parameters (e.g., ESI− mode) to enhance boronic acid detection .

Properties

IUPAC Name |

(3-butoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJLIXXAMYHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716592 | |

| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-94-9 | |

| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.